Home > Products > Screening Compounds P45352 > (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone - 2034619-03-7

(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Catalog Number: EVT-2830068
CAS Number: 2034619-03-7
Molecular Formula: C23H29ClN4O
Molecular Weight: 412.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

  • Relevance: This compound and the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, both contain a 1H-pyrazol-5-yl moiety substituted at the 4-position with an aryl ketone. This structural similarity suggests potential shared pharmacological properties.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

  • Compound Description: This compound is a metabolite of compound 1 and exhibits both activity in behavioral animal tests and toxicity. []
  • Relevance: Similar to compound 1, this compound shares the core structure of an aryl ketone substituted at the 4-position of a 1H-pyrazol-5-yl ring with the target compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone. The presence of different substituents on the pyrazole and aryl rings highlights potential structure-activity relationship studies within this chemical class.

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

  • Compound Description: This compound displayed antipsychotic-like activity by reducing spontaneous locomotion in mice without causing ataxia. Importantly, it did not bind to D2 dopamine receptors in vitro, distinguishing it from known antipsychotic agents. []
  • Relevance: This compound exhibits a close structural resemblance to the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone. Both compounds feature a 1,3-dimethyl-1H-pyrazol-5-ol core. The key difference lies in the substitution at the 4-position, with compound 28 having an iminophenylmethyl group and the target compound containing a piperazinyl methanone moiety. This difference highlights the exploration of various substituents at this position for potential antipsychotic activity.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

  • Compound Description: This compound demonstrated antipsychotic potential by inhibiting conditioned avoidance responding in rats and monkeys without inducing dystonic movements, a common side effect of conventional antipsychotic drugs. []
  • Relevance: The structural similarity between compound 41 and the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, lies in their shared 1,3-dimethyl-1H-pyrazol-5-ol core and the presence of a chlorophenyl group, albeit at different positions and with different linking groups. This emphasizes the significance of these structural elements in influencing antipsychotic activity and encourages further investigation of their specific roles.

(5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (21)

  • Compound Description: This compound exhibited promising anticonvulsant activity. []
  • Relevance: This compound and the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, share a common structural motif of a substituted 1H-pyrazol-4-yl ring connected to a chlorophenyl group through a methanone linker. The variation in substituents on the pyrazole ring and the absence of the piperazine moiety in compound 21 suggest a potential for diversified biological activities within this class of compounds.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone (4)

  • Compound Description: This compound showed a favorable anticonvulsant/depression ratio. []
  • Relevance: Compound 4 shares the central 1H-pyrazol-4-yl methanone scaffold with the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone. The difference lies in the position of the chlorine substituent on the phenyl ring and the presence of a piperazine group in the target compound. These structural variations highlight the exploration of isomerism and additional functional groups for potential optimization of desired pharmacological properties.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-trifluoromethylphenyl)methanone (8)

  • Compound Description: This compound exhibited strong central nervous system depressant activity. []
  • Relevance: Compound 8, along with the target compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, belongs to a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones. This series explores the effects of various substituents on the aryl ring for their impact on central nervous system activity.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-thienyl)methanone (13)

  • Compound Description: This compound demonstrated potent central nervous system depressant activity. []
  • Relevance: This compound and the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, belong to the same series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, further emphasizing the exploration of diverse aryl substituents for modulating central nervous system effects.

(5-Amino-3-ethyl-1-methyl-1H-pyrazol-4-yl)phenylmethanone (14)

  • Compound Description: This compound also exhibited potent central nervous system depressant activity. []
  • Relevance: As part of the same (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series as the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, this compound further highlights the potential of this chemical class for central nervous system activity.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-thienyl)methanone (12)

  • Compound Description: This compound showed notable central nervous system depressant activity without anticonvulsant activity or impairment of motor function. []
  • Relevance: Belonging to the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series along with the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, this compound emphasizes the diverse pharmacological profiles achievable within this chemical class by modifying substituents on the aryl ring.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

  • Compound Description: This compound displayed a behavioral profile indicative of potential antipsychotic activity but also exhibited mutagenic properties in the Ames test. []
  • Relevance: This compound shares a significant structural similarity with the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, both featuring a 1,3-dimethyl-1H-pyrazol-4-yl core linked to a halogen-substituted phenyl ring through a methanone group. This close relationship suggests that both compounds likely share a similar mechanism of action but also underscores the need for careful evaluation of potential toxicity in this chemical class.

{(2S',4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone

  • Compound Description: This compound is synthesized using (5S)-5-(1,3-thiazolidin-3-yl-carbonyl)pyrrolidin-3-one. []
  • Relevance: This compound and the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, share the key structural element of a substituted piperazine ring linked to a pyrazole moiety. This similarity highlights the significance of the piperazine-pyrazole combination in drug design and suggests potential for exploring diverse substituents on both rings for different pharmacological activities.

5-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-1-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[2,3-e:3',2'-b][1,4]diazepin-6-one (3)

  • Compound Description: This compound acts as a potent anti-HIV agent by inhibiting HIV-1 replication, exhibiting greater activity than nevirapine. []
  • Relevance: This compound and the target compound, (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone, share the structural feature of a 4-(4-chlorophenyl)piperazin-1-yl substituent. This commonality suggests that this specific substituted piperazine moiety may be a crucial pharmacophore for interacting with specific biological targets.
Overview

The compound (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a complex organic molecule that falls within the realm of medicinal chemistry. It is characterized by a cyclopentyl group, a piperazine moiety, and a pyrazole derivative, which contribute to its potential biological activity. This compound may be of interest in drug development due to its structural features that could interact with biological targets.

Source

This compound is synthesized through various organic reactions, often involving retrosynthetic analysis to identify suitable precursors and reaction pathways. The synthesis and characterization of such compounds are critical in the field of pharmaceutical chemistry, where understanding the structure-activity relationship is essential for drug design.

Classification

This compound can be classified as an organic compound, specifically a ketone due to the presence of the carbonyl group (C=O). It also contains aromatic and heterocyclic components, making it relevant in the study of pharmacologically active substances.

Synthesis Analysis

Methods

The synthesis of (1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone typically involves several steps:

  1. Retrosynthetic Analysis: This technique helps in planning the synthesis by breaking down the target molecule into simpler precursors. For instance, identifying suitable starting materials that can lead to the formation of the target molecule through known reactions is crucial .
  2. Functional Group Transformations: The synthesis may involve introducing or modifying functional groups (e.g., halogenation, alkylation) on the cyclopentane and piperazine rings to achieve the desired structure .
  3. Reaction Conditions: The specific conditions (temperature, solvent, catalysts) are optimized for each reaction step to maximize yield and purity.

Technical Details

The synthesis may utilize techniques such as:

  • Nucleophilic substitutions: Particularly for introducing substituents on aromatic rings.
  • Cyclization reactions: To form cyclic structures from linear precursors.
  • Coupling reactions: For linking different molecular fragments together.
Molecular Structure Analysis

Structure

The compound consists of several distinct structural features:

  • A cyclopentyl group, which provides a rigid framework.
  • A piperazine ring, contributing to potential interactions with biological receptors.
  • A pyrazole moiety, known for its activity in medicinal chemistry.

Data

The molecular formula can be deduced from its structure:

C19H24ClN3OC_{19}H_{24}ClN_3O

This indicates a relatively complex structure with multiple functional groups that can participate in chemical reactions.

Chemical Reactions Analysis

Reactions

The compound is likely to undergo various chemical reactions:

  • Nucleophilic attacks at electrophilic centers (e.g., carbonyl carbon).
  • Electrophilic aromatic substitutions, particularly on the chlorophenyl group.

Technical Details

Understanding the reactivity patterns is essential for predicting how this compound might behave in biological systems or during further synthetic modifications. Reaction conditions such as pH, temperature, and solvent choice can significantly influence these processes.

Mechanism of Action

Process

The mechanism of action for compounds like this often involves interactions with specific biological targets such as enzymes or receptors. For example:

  • Binding to neurotransmitter receptors could modulate signaling pathways.

Data

Experimental data from biological assays would be necessary to elucidate the exact mechanism. This could involve studying binding affinities or conducting cellular assays to observe physiological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 335.87 g/mol.
  • Appearance: Typically appears as a solid or crystalline substance depending on purity and formulation.

Chemical Properties

  • Solubility: Likely soluble in organic solvents but less so in water due to its hydrophobic components.
  • Stability: Stability under various conditions (light, heat) would need to be evaluated through empirical studies.

Relevant analyses such as NMR spectroscopy, mass spectrometry, and IR spectroscopy would provide further insights into its physical and chemical properties.

Applications

Scientific Uses

The compound has potential applications in several fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases or conditions.
  • Chemical Biology: As a tool for probing biological pathways or mechanisms due to its structural features that may mimic natural substrates or inhibitors.

Properties

CAS Number

2034619-03-7

Product Name

(1-(4-chlorophenyl)cyclopentyl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone

Molecular Formula

C23H29ClN4O

Molecular Weight

412.96

InChI

InChI=1S/C23H29ClN4O/c1-26-21(16-20(25-26)17-4-5-17)27-12-14-28(15-13-27)22(29)23(10-2-3-11-23)18-6-8-19(24)9-7-18/h6-9,16-17H,2-5,10-15H2,1H3

InChI Key

VOZKPNUFYIIPSN-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.